molecular formula C22H38Na2O4 B12953338 disodium;(Z)-2-octadecylbut-2-enedioate

disodium;(Z)-2-octadecylbut-2-enedioate

Cat. No.: B12953338
M. Wt: 412.5 g/mol
InChI Key: IMYTXWKWNYWQTL-YSRXXYTISA-L
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Description

Disodium;(Z)-2-octadecylbut-2-enedioate is a chemical compound with a unique structure that includes a long octadecyl chain and a butenedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;(Z)-2-octadecylbut-2-enedioate typically involves the reaction of octadecyl alcohol with maleic anhydride under specific conditions to form the corresponding ester. This ester is then treated with sodium hydroxide to yield the disodium salt. The reaction conditions often include:

    Temperature: Moderate temperatures (around 60-80°C) are used to facilitate the esterification reaction.

    Catalysts: Acid catalysts such as sulfuric acid may be used to speed up the esterification process.

    Solvents: Organic solvents like toluene or xylene are commonly used to dissolve the reactants and control the reaction environment.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control is crucial to maintain optimal reaction conditions and prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

Disodium;(Z)-2-octadecylbut-2-enedioate can undergo various chemical reactions, including:

    Oxidation: The long alkyl chain can be oxidized to form carboxylic acids or ketones.

    Reduction: The double bond in the butenedioate moiety can be reduced to form saturated derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the double bond.

    Substitution: Nucleophiles like amines or thiols can react with the ester group under mild conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated butenedioate derivatives.

    Substitution: Amides, thioesters.

Scientific Research Applications

Disodium;(Z)-2-octadecylbut-2-enedioate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical processes.

    Biology: Investigated for its potential as a drug delivery agent due to its amphiphilic nature.

    Medicine: Explored for its use in formulations for controlled drug release.

    Industry: Utilized in the production of cosmetics and personal care products due to its emulsifying properties.

Mechanism of Action

The mechanism of action of disodium;(Z)-2-octadecylbut-2-enedioate involves its interaction with lipid membranes due to its amphiphilic structure. The long hydrophobic alkyl chain interacts with lipid bilayers, while the hydrophilic butenedioate moiety interacts with aqueous environments. This dual interaction facilitates the compound’s role as a surfactant and emulsifier.

Comparison with Similar Compounds

Similar Compounds

    Disodium ethylenediaminetetraacetate (EDTA): A widely used chelating agent with similar amphiphilic properties.

    Disodium hydrogen phosphate: Another compound with surfactant properties used in various industrial applications.

Uniqueness

Disodium;(Z)-2-octadecylbut-2-enedioate is unique due to its long octadecyl chain, which provides enhanced hydrophobic interactions compared to shorter-chain analogs. This makes it particularly effective in applications requiring strong emulsifying properties.

Properties

Molecular Formula

C22H38Na2O4

Molecular Weight

412.5 g/mol

IUPAC Name

disodium;(Z)-2-octadecylbut-2-enedioate

InChI

InChI=1S/C22H40O4.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22(25)26)19-21(23)24;;/h19H,2-18H2,1H3,(H,23,24)(H,25,26);;/q;2*+1/p-2/b20-19-;;

InChI Key

IMYTXWKWNYWQTL-YSRXXYTISA-L

Isomeric SMILES

CCCCCCCCCCCCCCCCCC/C(=C/C(=O)[O-])/C(=O)[O-].[Na+].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=CC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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